3-喹啉-5-基-5-(硫代吗啉-4-基磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. While the specific compound "3-quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid" is not detailed, research on quinoline and its derivatives often focuses on synthesizing new compounds with potential therapeutic applications, including as fluorescence probes and anticancer agents.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategic reactions between specific functional groups. For instance, Sunder and Peet (1978) reported an efficient synthesis of benzofuro[3,2-b]quinolin-6(11H) one derivatives, highlighting the versatility of quinoline chemistry (Sunder & Peet, 1978).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to determine the molecular structures of quinoline derivatives. Rad et al. (2016) utilized these techniques to characterize metal complex coordination polymers derived from quinoline-based ligands (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, forming complex structures with unique properties. Mamedov et al. (2023) described the divergent synthesis of 3-(indol-2-yl)quinoxalin-2-ones and 4-(benzimidazol-2-yl)-3-methyl(aryl)cinnolines, showcasing the chemical versatility of quinoline-related compounds (Mamedov et al., 2023).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. Research often involves studying these properties to understand the compound's behavior in different environments.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including fluorescence, reactivity with metals, and biological activity. For example, Nolan et al. (2005) synthesized quinoline-derivatized fluoresceins for sensing biological Zn(II), demonstrating the chemical functionality of quinoline compounds in bioimaging applications (Nolan et al., 2005).

科学研究应用

生物成像和荧光探测

喹啉衍生物,如 QZ1 和 QZ2,被开发为用于生物系统中锌 (Zn(II)) 感测的荧光素基染料。这些化合物在 Zn(II) 配位时表现出显着的荧光增强,使其成为生物成像和研究细胞内 Zn(II) 浓度的有价值工具。它们对 Zn(II) 的选择性高于其他金属,并且在各种离子存在下能够发出明亮的荧光,从而为体内 Zn(II) 检测提供了更高的特异性 (Nolan 等,2005)。此外,其他基于喹啉醇侧链环己烯和它们的苯磺酰基笼型衍生物的 Zn(2+) 荧光探针已被合成,用于细胞和样品溶液中的灵敏检测 (Ohshima 等,2010)。

腐蚀抑制

新型喹啉衍生物已在 HCl 介质中对低碳钢表现出优异的缓蚀性能。6-苄基喹啉 (BQ) 和 6-(喹啉-6-基甲基)苯-1,2,3,4,5-戊磺酸 (QBPA) 等化合物显着提高了低碳钢的耐腐蚀性。它们在钢表面的吸附遵循朗缪尔吸附等温线,表明存在竞争性的物理吸附和化学吸附机制 (Jiang 等,2018)。

抗癌研究

喹啉衍生物因其抗肿瘤活性而被探索。杂芳基喹啉醇,如 4-(苯并噻唑-2-基)-4-羟基环己-2,5-二烯酮和 4-(1-苯磺酰-1H-吲哚-2-基)-4-羟基环己-2,5-二烯酮,已显示出对各种癌细胞系和肿瘤异种移植物的有效抗增殖活性。作用机制涉及凋亡诱导、细胞周期停滞和谷胱甘肽调节,表明它们作为新型抗癌剂的潜力 (Chew 等,2006)。

作用机制

未来方向

属性

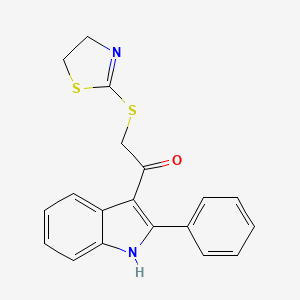

IUPAC Name |

3-quinolin-5-yl-5-thiomorpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c23-20(24)15-11-14(17-3-1-5-19-18(17)4-2-6-21-19)12-16(13-15)28(25,26)22-7-9-27-10-8-22/h1-6,11-13H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQJYJUSFPEYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=C4C=CC=NC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)